molecular formula C9H10ClNO4S B5729100 methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate

methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate

Cat. No.: B5729100
M. Wt: 263.70 g/mol
InChI Key: GMLBTLFCNDMZDA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate is an organic compound with the molecular formula C9H10ClNO4S It is a derivative of benzoic acid and contains a chloro group, a methylsulfonyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the methylsulfonyl group. The resulting intermediate is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as Pd/C and hydrogen.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like triethylamine.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylsulfonyl groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    Methyl 4-chloro-3-nitrobenzoate: A precursor in the synthesis of methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate.

    Methyl 4-chloro-3-aminobenzoate: Another derivative with similar structural features but different functional groups.

    Methyl 4-chloro-3-(methylthio)benzoate: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness: this compound is unique due to the presence of both chloro and methylsulfonyl groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and related fields.

Properties

IUPAC Name

methyl 4-chloro-3-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-15-9(12)6-3-4-7(10)8(5-6)11-16(2,13)14/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLBTLFCNDMZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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